Cas no 1876210-52-4 (N,2-dicyclopropyl-6-methylpyrimidin-4-amine)

N,2-dicyclopropyl-6-methylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N,2-dicyclopropyl-6-methylpyrimidin-4-amine
-
- インチ: 1S/C11H15N3/c1-7-6-10(13-9-4-5-9)14-11(12-7)8-2-3-8/h6,8-9H,2-5H2,1H3,(H,12,13,14)
- InChIKey: PEWHEAGFRDWQFG-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC(C)=NC(C2CC2)=N1)C1CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 211
- トポロジー分子極性表面積: 37.8
- 疎水性パラメータ計算基準値(XlogP): 2.1
N,2-dicyclopropyl-6-methylpyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6541-2839-10μmol |
N,2-dicyclopropyl-6-methylpyrimidin-4-amine |
1876210-52-4 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6541-2839-2μmol |
N,2-dicyclopropyl-6-methylpyrimidin-4-amine |
1876210-52-4 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6541-2839-25mg |
N,2-dicyclopropyl-6-methylpyrimidin-4-amine |
1876210-52-4 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6541-2839-1mg |
N,2-dicyclopropyl-6-methylpyrimidin-4-amine |
1876210-52-4 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6541-2839-75mg |
N,2-dicyclopropyl-6-methylpyrimidin-4-amine |
1876210-52-4 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6541-2839-20μmol |
N,2-dicyclopropyl-6-methylpyrimidin-4-amine |
1876210-52-4 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6541-2839-2mg |
N,2-dicyclopropyl-6-methylpyrimidin-4-amine |
1876210-52-4 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6541-2839-4mg |
N,2-dicyclopropyl-6-methylpyrimidin-4-amine |
1876210-52-4 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6541-2839-3mg |
N,2-dicyclopropyl-6-methylpyrimidin-4-amine |
1876210-52-4 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6541-2839-5mg |
N,2-dicyclopropyl-6-methylpyrimidin-4-amine |
1876210-52-4 | 5mg |
$103.5 | 2023-09-08 |
N,2-dicyclopropyl-6-methylpyrimidin-4-amine 関連文献
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
N,2-dicyclopropyl-6-methylpyrimidin-4-amineに関する追加情報
N,2-dicyclopropyl-6-methylpyrimidin-4-amine: A Promising Compound in Modern Medicinal Chemistry
N,2-dicyclopropyl-6-methylpyrimidin-4-amine, with the CAS number 1876210-52-4, has emerged as a significant molecule in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their roles in various biological processes. The pyrimidin-4-amine scaffold is particularly notable for its ability to modulate enzyme activity and interact with specific molecular targets, making it a valuable candidate for drug development.
Recent research has focused on the synthesis and structural optimization of N,2-dicyclopropyl-6-methylpyrimidin-4-amine to enhance its pharmacological properties. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the introduction of dicyclopropyl groups significantly improves the compound's stability and bioavailability. The 6-methyl substitution at the pyrimidine ring further contributes to its metabolic resistance, reducing the risk of rapid degradation in vivo.
One of the most promising applications of N,2-dicycloprop,6-methylpyrimidin-4-amine is in the development of anti-inflammatory agents. Preclinical trials have shown that this compound exhibits potent inhibitory activity against key inflammatory pathways, such as NF-κB and MAPK signaling. These findings align with the growing interest in targeting inflammation for the treatment of chronic diseases, including rheumatoid arthritis and neurodegenerative disorders.
Additionally, N,2-dicyclopropyl-6-methylpyrimidin-4-amine has shown potential in neuroprotective research. A 2024 study in *Neuropharmacology* reported that the compound exhibits neuroprotective effects by modulating glutamate receptor activity, which is critical in preventing neuronal damage associated with conditions like ischemia and traumatic brain injury. These results highlight the compound's versatility in addressing multiple therapeutic areas.
The synthetic pathway of N,2-dicyclopropyl-6-methylpyrimidin-4-amine has been extensively explored to improve its scalability and cost-effectiveness. A recent advancement in asymmetric catalysis has enabled the efficient preparation of the dicyclopropyl moieties, which are crucial for the compound's biological activity. This development is particularly important for pharmaceutical companies aiming to bring novel therapies to market.
Pharmacokinetic studies of N,2-dicyclopropyl-6-methylpyrimidin-4-amine have revealed its favorable drug-like properties. The compound demonstrates good solubility and permeability, which are essential for oral administration. Its long half-life and low toxicity profile make it a strong candidate for further clinical investigation. These characteristics are supported by in vitro and in vivo data from recent studies, which emphasize the compound's potential as a lead molecule for drug development.
In the context of targeted therapy, N,2-dicyclopropyl-6-methylpyrimidin-4-amine has shown promise as an inhibitor of specific enzymes involved in disease progression. For instance, its ability to modulate the activity of kinases and phosphatases has been explored in the context of cancer treatment. This aligns with the current trend in oncology research, where the focus is on developing molecules that can selectively target pathological pathways while minimizing off-target effects.
Furthermore, the structural flexibility of N,2-dicyclopropyl-6-methylpyrimidin-4-amine allows for the design of derivatives with enhanced potency and selectivity. Researchers are actively exploring the possibility of introducing additional functional groups to further optimize its therapeutic potential. This approach is supported by recent advancements in computational modeling, which enable the prediction of molecular interactions and the identification of optimal modifications.
The biological activity of N,2-dicyclopropyl-6-methylpyrimidin-4-amine has been evaluated in various in vitro and in vivo models. For example, its ability to inhibit the proliferation of cancer cells has been demonstrated in multiple cell lines, suggesting its potential as an anti-cancer agent. These findings are consistent with the broader goal of developing small molecules that can disrupt the growth of malignant cells while preserving normal tissue function.
Another area of interest is the application of this compound in metabolic disorders. Preliminary studies suggest that N,2-dicyclopropyl-6-methylpyrimidin-4-amine may influence metabolic pathways related to glucose and lipid homeostasis. This opens new avenues for its use in the treatment of conditions such as type 2 diabetes and obesity, where metabolic dysregulation plays a central role.
Despite its promising properties, the development of N,2-dicyclopropyl-6-methylpyrimidin-4-amine as a therapeutic agent requires further investigation. Challenges such as optimizing its pharmacokinetic profile and ensuring its safety in long-term use must be addressed. However, the progress made in recent years indicates that this compound has the potential to become a significant therapeutic option in the near future.
In conclusion, N,2-dicyclopropyl-6-methylpyrimidin-4-amine represents a compelling candidate for drug development due to its diverse biological activities and favorable pharmacological properties. Ongoing research is focused on expanding its therapeutic applications and improving its clinical potential. As the field of medicinal chemistry continues to evolve, compounds like N,2-dicyclopropyl-6-methylpyrimidin-4-amine are likely to play an increasingly important role in the discovery of new treatments for a wide range of diseases.
1876210-52-4 (N,2-dicyclopropyl-6-methylpyrimidin-4-amine) 関連製品
- 946272-27-1(4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine)
- 1207029-02-4(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-3-(1H-pyrazol-3-yl)phenylpropanamide)
- 19240-62-1(2-Chloro-[1,1'-biphenyl]-3-carboxylic acid)
- 59551-76-7(BUTANE, 1-BROMO-4-(2-METHOXYETHOXY)-)
- 1805464-67-8(5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid)
- 1219827-54-9(ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate)
- 2199320-10-8(1-(cyclopropylmethoxy)-4-methylphthalazine)
- 2171855-02-8(1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride)
- 2228386-03-4(2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid)
- 2137549-97-2(methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate)



